2-[(3-chlorophenyl)amino]-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Description
The compound “2-[(3-chlorophenyl)amino]-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their broad types of biological activity .
Synthesis Analysis
The synthesis of similar compounds involves the use of various catalysts . For instance, a 2.5% V2O5/FAp catalyst was used for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The reaction involved a one-pot three-component fusion reaction .Molecular Structure Analysis
The molecular formula of the compound is C8H6ClN3S . It is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Physical and Chemical Properties Analysis
The compound has a molecular weight of 211.67 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Future Directions
The future directions in the research of this compound could involve exploring its potential biological activities, given the known activities of 1,3,4-thiadiazole derivatives . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties.
Properties
IUPAC Name |
2-(3-chloroanilino)-8-fluoro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4OS/c16-8-2-1-3-10(6-8)18-14-20-21-13(22)11-5-4-9(17)7-12(11)19-15(21)23-14/h1-7H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOXCXXOCWMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)F)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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